

ethacrynic acid dosing for fluid overload

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ethacrynic Acid

CAS No.: 58-54-8

Cat. No.: S527494

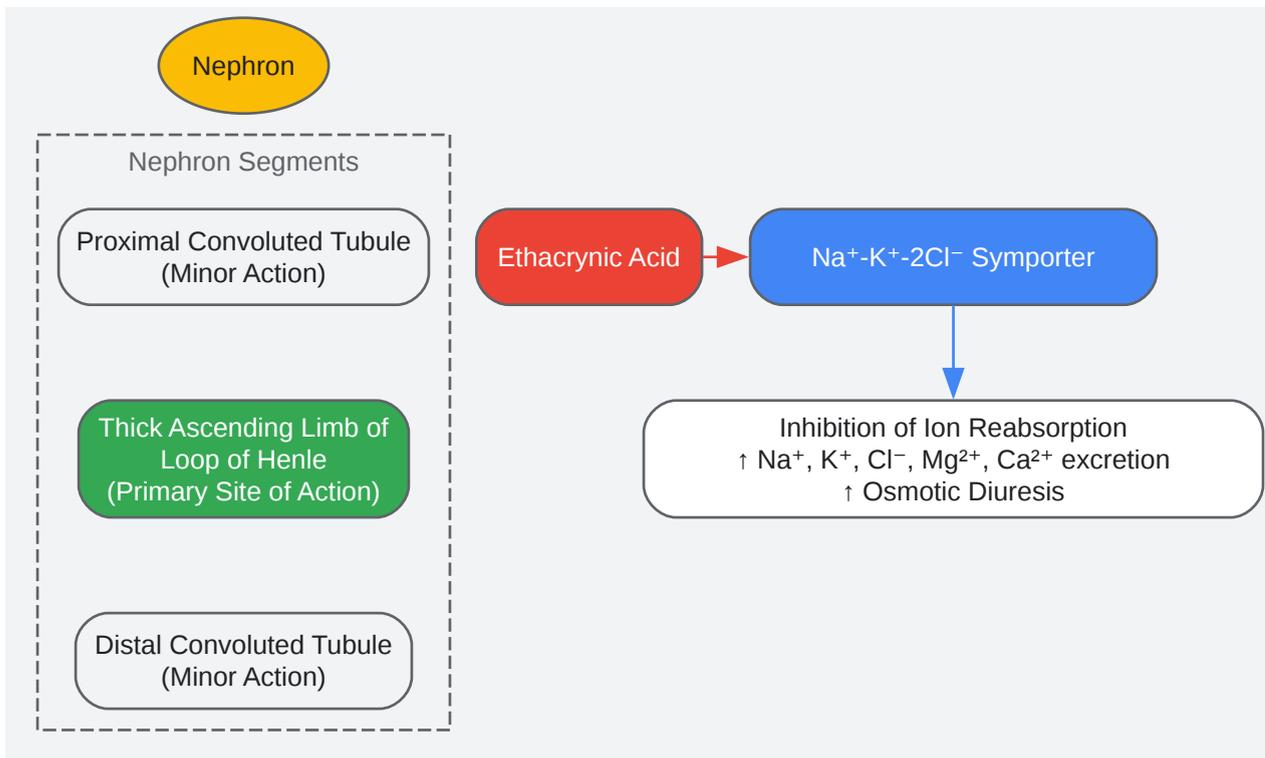
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Introduction to Ethacrynic Acid

Ethacrynic acid is a loop diuretic that inhibits the $\text{Na}^+\text{-K}^+\text{-2Cl}^-$ symporter in the thick ascending limb of the loop of Henle [1] [2] [3]. Its unique structure lacks a sulfonamide moiety, making it a critical therapeutic option for patients with sulfa allergies who require loop diuretic therapy [2]. It is approved for treating edema associated with congestive heart failure, cirrhosis, and renal disease [1] [2]. Both intravenous and oral formulations are available, with the IV form reserved for urgent situations or when oral intake is impractical [4] [2].

Mechanism of Action

The primary site of action is the thick ascending limb of the loop of Henle. By reversibly inhibiting the $\text{Na}^+\text{-K}^+\text{-2Cl}^-$ cotransporter, **ethacrynic acid** reduces the reabsorption of sodium, chloride, and potassium. This increases the solute load in the tubular lumen, leading to a profound osmotic diuresis [2] [3]. The following diagram illustrates its site and mechanism of action within the nephron.



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Dosing and Administration Protocols

Dosing must be individualized, with the smallest effective dose used to achieve gradual weight loss (e.g., 1-2 pounds per day) and avoid electrolyte derangements [4].

Adult Dosing

- **Oral (For chronic management):** The recommended initial dose is **50 mg once daily** after a meal [4] [5]. The dose can be titrated upwards in 25-50 mg increments based on response [4]. A common titration schedule is:
 - **Day 1:** 50 mg once daily.
 - **Day 2:** 50 mg twice daily, if necessary.
 - **Day 3:** 100 mg in the morning and 50-100 mg after the afternoon or evening meal [4]. The effective maintenance dose typically ranges from 50 to 200 mg daily and can be administered continuously or intermittently (e.g., alternate-day therapy) [4]. For refractory edema, some patients may require up to 200 mg twice daily [4].

- **Intravenous (For urgent conditions):** The usual IV dose for adults is **50 mg (or 0.5 to 1.0 mg/kg)** administered slowly over several minutes [4] [2]. A single dose should not exceed 100 mg. The solution is reconstituted with 50 mL of 5% Dextrose or Sodium Chloride Injection [4].

Pediatric Dosing

- **Oral (for children 2 years and older):** The initial dose is **25 mg once daily**. The dose can be carefully increased in 25 mg increments to achieve an effective maintenance level [4].
- **Intravenous:** Insufficient experience precludes a specific IV recommendation for children, though some studies have used it in controlled settings [4].

Table 1: Summary of Ethacrynic Acid Dosing

Population	Route	Initial Dose	Maintenance Dose Range	Titration & Notes
Adult	Oral	50 mg once daily [5]	50-200 mg daily [4]	Increase in 25-50 mg increments. Max 400 mg/day for severe cases [4].
Adult	Intravenous	50 mg or 0.5-1.0 mg/kg [4] [2]	Single dose or as needed	Administer slowly. Do not exceed 100 mg/dose. Avoid IM/SC routes [4].
Pediatric (≥2 years)	Oral	25 mg once daily [4] [5]	Individualized	Increase in 25 mg increments [4]. Safety in infants <2 years is not established [5].

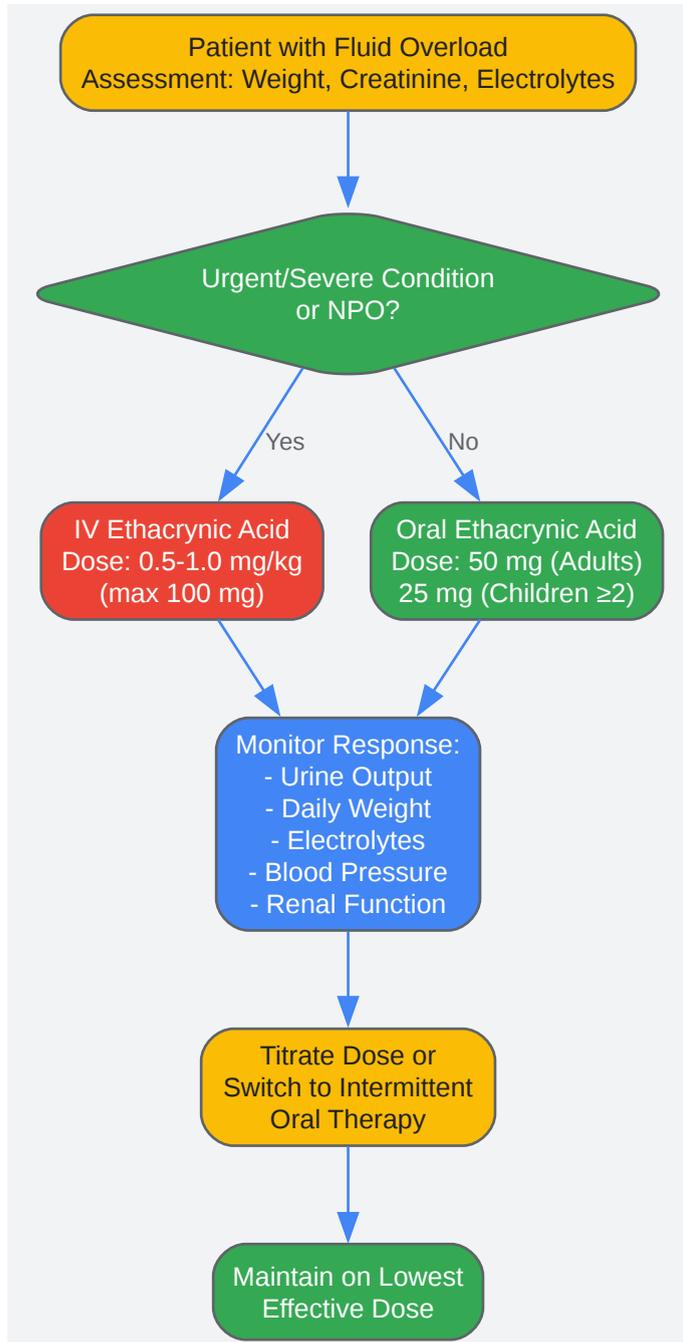
Protocol for Continuous Infusion in Critical Care

Recent studies in intensive care settings have established protocols for continuous infusion, demonstrating its efficacy and safety [6] [7].

- **Dosing:** A continuous IV infusion of **0.5 mg/kg/h** has been used effectively in adults with cardiac intensive care-related fluid overload [6]. In a pediatric cardiac ICU study, an initial infusion of **0.2 mg/kg/h** was used, which could be titrated up to **0.8 mg/kg/h** to achieve target urine output [7].

- **Preparation:** The drug is diluted with normal saline and administered via an infusion pump [6] [7].
- **Duration:** Infusions are typically maintained for a maximum of 3 days, with ongoing assessment of fluid balance and electrolytes [6].

The following workflow outlines a general protocol for initiating and managing therapy.



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Clinical Evidence and Comparative Data

Clinical studies have compared **ethacrynic acid** with other loop diuretics, particularly furosemide.

Table 2: Summary of Key Clinical Trial Outcomes

Study & Population	Intervention & Dosing	Key Efficacy Findings	Key Safety Findings
Han et al. 2019 (Adults, Cardiac ICU) [6] N=248 EA: 0.5 mg/kg/h IV Furosemide: 0.8 mg/kg/h IV (Max 3 days) - Both drugs reduced serum creatinine and increased urine output effectively [6].			
		<ul style="list-style-type: none">• Furosemide group had greater weight loss at discharge ($p < 0.0001$) [6]. EA Group: Higher incidence of tinnitus and hearing loss [6]. Furosemide Group: Higher incidence of hypocalcemia and hypomagnesemia [6]. Ricci et al. 2015 (Infants, Cardiac Surgery) [7] N=74 EA: 0.2 mg/kg/h IV (up to 0.8) Furosemide: 0.2 mg/kg/h IV (up to 0.8) - EA produced significantly higher urine output on postoperative day 0 (6.9 vs 4.6 mL/kg/h, $p = 0.002$) [7].• Shorter PCICU stay in EA group (14 vs 16 days, $p = 0.046$) [7].• Lower mean dose of EA required for same effect [7]. - Metabolic alkalosis occurred in ~70% in both groups, but was more pronounced in the EA group [7].• No significant difference in acute kidney injury incidence [7]. 	

Monitoring and Management of Adverse Effects

Close monitoring is imperative due to the potent effects of **ethacrynic acid**.

- **Essential Monitoring Parameters:** Body weight, fluid intake/output, blood pressure, renal function (serum creatinine, BUN), and electrolytes (potassium, sodium, chloride, magnesium, calcium) [4] [2] [5].
- **Common and Serious Adverse Effects:**
 - **Electrolyte Imbalance:** Hypokalemia, hyponatremia, hypochloremia, hypomagnesemia, and hypocalcemia can occur [2] [6]. Potassium supplementation or potassium-sparing agents are often advisable, especially in high-risk patients [4].
 - **Ototoxicity:** Can cause transient or permanent hearing loss and tinnitus, particularly with IV administration, high doses, or concomitant use with other ototoxic drugs (e.g., aminoglycosides, cisplatin) [2] [6] [8].
 - **Volume Depletion:** Excessive diuresis can lead to dehydration, hypotension, and reduced renal blood flow, causing azotemia [2].

- **Gastrointestinal Effects:** Nausea, vomiting, diarrhea, and anorexia; in rare cases, severe watery diarrhea and gastrointestinal bleeding have been reported [2] [8].
- **Hyperglycemia and Hyperuricemia:** May increase blood glucose and uric acid levels [2] [8].

Conclusion and Research Applications

Ethacrynic acid is a valuable therapeutic agent, especially in sulfa-allergic patients and in critical care settings where continuous infusion is desired. The provided tables and protocols offer a framework for its clinical and research application. Key considerations for researchers and clinicians include:

- **Sulfa-Free Advantage:** Its unique structure makes it a first-line loop diuretic for patients with sulfonamide allergies [2].
- **Dosing Precision:** Requires careful, individualized titration to minimize ototoxicity and electrolyte disturbances while achieving effective decongestion [4] [2].
- **Protocol Standardization:** The continuous infusion protocols validated in recent trials provide a robust methodology for studying diuretic efficacy in critically ill populations [6] [7].

Future research directions include further exploration of its potential as an adjuvant anticancer therapy due to its inhibition of glutathione transferase [2].

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To cite this document: Smolecule. [ethacrynic acid dosing for fluid overload]. Smolecule, [2026].

[Online PDF]. Available at: [<https://www.smolecule.com/products/b527494#ethacrynic-acid-dosing-for-fluid-overload>]

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